

Structural Analysis of 4-Pyridoxic Acid and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridoxic acid (4-PA), a principal catabolite of vitamin B6, is a molecule of significant interest in various fields, including nutrition, clinical diagnostics, and drug development.[1][2][3] As the terminal product of vitamin B6 metabolism, its urinary excretion levels are a key indicator of vitamin B6 status in the human body.[2][4] Structurally, it is a 2-methylpyridine derivative substituted with a hydroxy group at the C-3 position, a carboxy group at C-4, and a hydroxymethyl group at C-5.[1][2][3] This guide provides an in-depth technical overview of the structural analysis of **4-pyridoxic acid** and its analogues, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biochemical pathways.

Core Physicochemical and Structural Data

A comprehensive understanding of **4-pyridoxic acid** begins with its fundamental physicochemical and structural properties. These data are essential for its identification, characterization, and the prediction of its behavior in biological systems.



Property	Value	Source
Molecular Formula	C ₈ H ₉ NO ₄	[1][5]
Molecular Weight	183.16 g/mol	[1][5][6]
IUPAC Name	3-hydroxy-5- (hydroxymethyl)-2- methylpyridine-4-carboxylic acid	[1][2]
CAS Number	82-82-6	[1][5][6]
Melting Point	247-248 °C	[6]
pKa Values	5.50 (carboxyl group), 9.75 (phenolic group)	[6]
Appearance	White to off-white crystalline powder	[7]
Solubility	Slightly soluble in water and alcohol; insoluble in ether; soluble in aqueous alkaline solutions.	[6]

Spectroscopic Analysis

Spectroscopic techniques are fundamental to elucidating the structure of **4-pyridoxic acid**. Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy have been particularly informative.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment of hydrogen atoms within the molecule.



Chemical Shift (ppm)	Multiplicity	Assignment	Solvent	Frequency	Source
2.31	singlet	-CH₃ (methyl group at C-2)	D₂O	500 MHz	[1]
4.51	singlet	-CH ₂ OH (hydroxymeth yl group at C- 5)	D₂O	500 MHz	[1]
7.53	singlet	-CH (aromatic proton at C-6)	D₂O	500 MHz	[1]

¹³C NMR Spectroscopy

Carbon-13 NMR provides insight into the carbon framework of the molecule. While specific shift assignments from primary literature are not readily available in the initial search, typical chemical shifts for similar pyridine derivatives can be inferred.

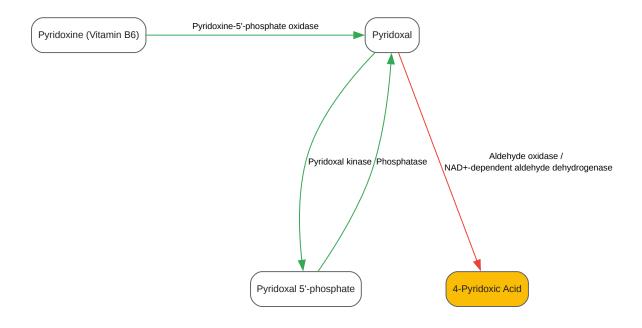
Fluorescence Spectroscopy

4-Pyridoxic acid exhibits a characteristic blue fluorescence, which is pH-dependent.[6] This property is often exploited for its detection in biological fluids. The maximum fluorescence is observed at a pH between 3 and 4.[6] The fluorescence properties are linked to the different protonated forms of the molecule in aqueous solutions.[8] Studies have shown that the fluorescence of the main emission peak is likely due to **4-pyridoxic acid**, with an excitation maximum around 317-320 nm and an emission maximum around 420 nm.[8]

Metabolic Pathway of Vitamin B6 to 4-Pyridoxic Acid

4-Pyridoxic acid is the final product of the catabolism of the various forms of vitamin B6, including pyridoxine, pyridoxal, and pyridoxamine.[1][6] This metabolic conversion is a critical pathway for the regulation of vitamin B6 levels. The key enzymatic steps are outlined below.





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Caption: Metabolic conversion of Vitamin B6 to **4-Pyridoxic Acid**.

The formation of **4-pyridoxic acid** from pyridoxal is primarily catalyzed by aldehyde oxidase.[9] However, evidence also points to the involvement of an NAD+-dependent aldehyde dehydrogenase in this conversion.[9]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Vitamin B6 Vitamers

A common method for the simultaneous analysis of vitamin B6 vitamers, including **4-pyridoxic acid**, in biological samples is reversed-phase HPLC with electrochemical or fluorescence detection.[10]

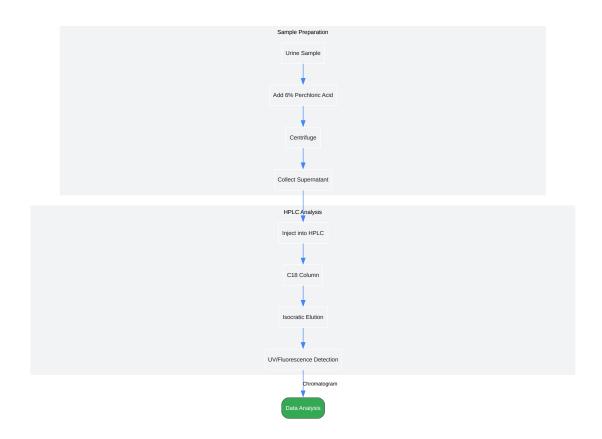
Sample Preparation (Urine):



- Urine samples are treated with 6% perchloric acid to precipitate proteins.[10]
- The mixture is centrifuged, and the supernatant is collected for analysis.

Chromatographic Conditions:

- Column: Waters Symmetry® C18, 250 mm × 4.6 mm, 5 μm particle size.[10]
- Mobile Phase: A mixture of methanol and 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane sulfonate, with the pH adjusted to 3.5 using 85% o-phosphoric acid.[10]
- Detection: UV detection at 302 nm or fluorescence detection with excitation at 320 nm and emission at 420 nm.[8]
- Retention Time: The typical retention time for 4-pyridoxic acid under these conditions is approximately 8.0 minutes.[10]





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Caption: Workflow for HPLC analysis of **4-Pyridoxic Acid** in urine.

Structural Analogues of 4-Pyridoxic Acid

The structural analogues of **4-pyridoxic acid** are primarily other forms of vitamin B6 and their derivatives. These include pyridoxine, pyridoxal, pyridoxamine, and their phosphorylated forms. [10] The key structural difference among these lies in the substituent at the C-4 position of the pyridine ring.

- Pyridoxine: Possesses a hydroxymethyl group (-CH2OH) at C-4.
- Pyridoxal: Features an aldehyde group (-CHO) at C-4.
- Pyridoxamine: Contains an aminomethyl group (-CH2NH2) at C-4.

The structural analysis of these analogues follows similar principles to that of **4-pyridoxic acid**, employing techniques like NMR, mass spectrometry, and X-ray crystallography. The crystal structure of pyridoxine 4-oxidase, an enzyme involved in vitamin B6 metabolism, has been determined in complex with pyridoxamine, providing insights into the binding and interaction of these analogues at a molecular level.[11]

Conclusion

The structural analysis of **4-pyridoxic acid** and its analogues is crucial for understanding vitamin B6 metabolism and its role in health and disease. This guide has provided a consolidated overview of the key structural data, analytical methodologies, and biochemical pathways. The presented information, including tabulated data and workflow diagrams, serves as a valuable resource for researchers and professionals in the fields of biochemistry, clinical chemistry, and drug development. Further research into the crystal structure of **4-pyridoxic acid** and the development of advanced analytical techniques will continue to enhance our understanding of this important biomolecule.

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- To cite this document: BenchChem. [Structural Analysis of 4-Pyridoxic Acid and its Analogues: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147719#structural-analysis-of-4-pyridoxic-acid-and-its-analogues]

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